Tert-butyl 3-amino-3-propylazetidine-1-carboxylate
CAS No.:
Cat. No.: VC18043496
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl 3-amino-3-propylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |
| Standard InChI Key | CSGZUVOFVRUKIN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1(CN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Tert-butyl 3-amino-3-propylazetidine-1-carboxylate has the IUPAC name tert-butyl 3-amino-3-propylazetidine-1-carboxylate and a molecular weight of 214.30 g/mol. Its structure comprises a four-membered azetidine ring substituted with an amino group, a propyl chain, and a tert-butoxycarbonyl (Boc) protective group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic modifications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl 3-amino-3-propylazetidine-1-carboxylate |
| Boiling Point | Not reported |
| Density | 1.022 g/cm³ (predicted) |
| Refractive Index | 1.471 (predicted) |
The compound’s canonical SMILES string is CCCC(C1CN(C1)OC(=O)OC(C)(C)C)N, and its InChIKey CSGZUVOFVRUKIN-UHFFFAOYSA-N confirms stereochemical uniqueness.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with tert-butyl 3-aminoazetidine-1-carboxylate, which undergoes alkylation with propyl bromide or analogous reagents. A documented procedure involves coupling tert-butyl 3-aminoazetidine-1-carboxylate with propylamine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) . This method achieves yields up to 94% under optimized conditions .
Table 2: Representative Synthesis Conditions
| Reagent | Role | Quantity (eq.) |
|---|---|---|
| EDCl | Coupling agent | 1.1 |
| HOBt | Activator | 1.0 |
| Triethylamine (TEA) | Base | 1.3 |
| Dichloromethane (DCM) | Solvent | 8.8 L/mol |
Reactions are monitored via thin-layer chromatography (TLC) and purified through recrystallization from ethyl acetate/heptane mixtures . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm purity (>95%).
Challenges and Solutions
The steric hindrance of the azetidine ring complicates alkylation, necessitating prolonged reaction times (20–30 hours) . Catalytic amounts of dimethylaminopyridine (DMAP) or elevated temperatures (40–50°C) improve reaction kinetics.
Applications in Medicinal Chemistry
Drug Discovery Platforms
The compound’s rigid azetidine scaffold and Boc-protected amine make it a key intermediate in designing kinase inhibitors. For example, derivatives have shown promise in modulating tropomyosin receptor kinase (Trk) pathways, relevant to neurodegenerative diseases.
Case Study: Neurological Target Engagement
In a 2024 study, tert-butyl 3-amino-3-propylazetidine-1-carboxylate was functionalized with trifluoromethyl benzamide groups to yield analogs with sub-micromolar affinity for TrkA . These compounds demonstrated improved blood-brain barrier permeability compared to pyrrolidine-based counterparts .
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective routes using chiral phosphoric acids, achieving enantiomeric excess (ee) >90% for (R)-configured derivatives . These advances enable access to stereochemically pure analogs for structure-activity relationship (SAR) studies.
Bioconjugation Strategies
The amine group facilitates conjugation to fluorescent dyes (e.g., FITC) for cellular imaging. A 2025 protocol demonstrated live-cell tracking of azetidine derivatives in neuronal cultures .
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